エンアルス

エナール(またはα,β-不飽和アルデヒド)は、カルボニル基(C=O)と炭素-炭素二重結合(C=C)が共役している構造を持つ有機化合物の一種である。この構造的特徴により特異な反応性を示し、エナールは有機合成や医薬品、材料科学において価値ある中間体として利用される。カルボニル基との共役によりβ-炭素に求電子性が生じるため、マイケル付加反応やシクロアディションおよびその他の求核反応が可能となり、複雑な分子構造の構築が可能となる。エナールの主な利点には、不対称触媒反応においてキラル補助剤や有機触媒によって選択的に反応性を調整できることが挙げられる。これによりエナンチオ選択的な変換が実現される。さらに、二機能性(C=CとC=O)のおかげで酸化還元反応や重合など多様な機能化経路が可能となり、高純度化学品の製造における用途が広がる。エナールはヘテロサイクルや香料および生物活性分子の前駆体としても用いられ、産業界および学術研究においてその重要性が強調されている。また、エナールは多様な反応条件に安定して耐えられ、互換性があるため実用性が高い。しかし、ポリマー化の可能性や空気や湿気に対して敏感であるため、取り扱いには制御された環境が必要となる場合がある。全体としてエナールは有機合成化学において不可欠なツールであり、構造的に多様で機能的に豊かな化合物への効率的な経路を提供する。

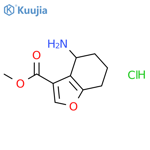

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

pent-2-enal | 764-39-6 | C5H8O |

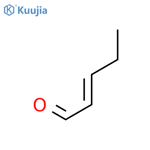

|

2-methyl pentenal | 16958-22-8 | C6H10O |

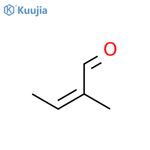

|

10-nor-cis-alpha-irone | 124988-46-1 | C13H20O |

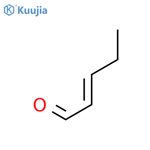

|

trans-Methyl-2-butenal | 497-03-0 | C5H8O |

|

(E)-Pent-2-enal | 1576-87-0 | C5H8O |

|

Tiglic aldehyde | 1115-11-3 | C5H8O |

|

3-Methyl-2-butenal | 107-86-8 | C5O |

|

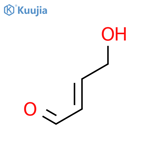

(2E)-4-Hydroxy-2-butenal | 18445-71-1 | C4H6O2 |

|

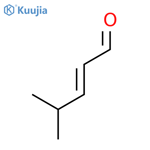

4-Methyl-2-pentenal | 5362-56-1 | C6H10O |

|

Hanegoketrial | 73616-89-4 | C15H18O3 |

関連文献

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

推奨される供給者

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品